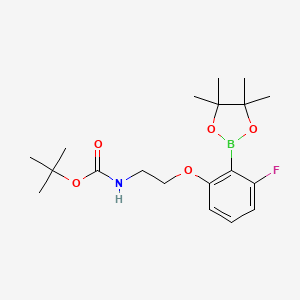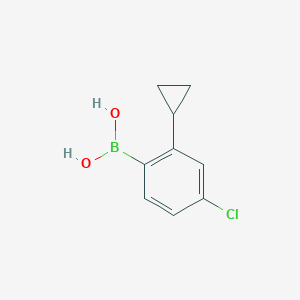
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of a bromine atom at the second position, a hydroxyl group at the sixth position, and a ketone group at the first position of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dihydro-6-hydroxynaphthalen-1(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2-bromo-3,4-dihydro-6-oxonaphthalen-1(2H)-one or 2-bromo-3,4-dihydro-6-carboxynaphthalen-1(2H)-one.
Reduction: Formation of 3,4-dihydro-6-hydroxynaphthalen-1(2H)-one.
Substitution: Formation of 2-substituted-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one derivatives.
Scientific Research Applications
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
- 2-fluoro-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
- 2-iodo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
Uniqueness
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s potential pharmacological properties make it a valuable target for medicinal chemistry research.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-bromo-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-1-6-5-7(12)2-3-8(6)10(9)13/h2-3,5,9,12H,1,4H2 |
InChI Key |
FMEHPEBLSCYPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)






![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)

![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)

![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)

